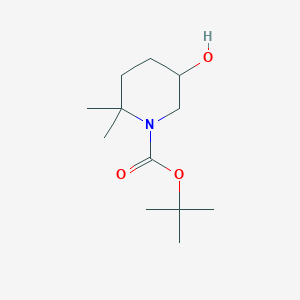

Tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate

Description

Tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position, hydroxyl group at the 5-position, and two methyl substituents at the 2-position. This structure confers unique steric and electronic properties, making it valuable in pharmaceutical synthesis as a chiral intermediate or protecting group.

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-9(14)6-7-12(13,4)5/h9,14H,6-8H2,1-5H3 |

InChI Key |

PBQRNCOQXBRMOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CN1C(=O)OC(C)(C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethylpiperidine.

Esterification: The carboxylate ester is formed by reacting the hydroxylated intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to favor desired reactions.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular formulas, substituents, and distinguishing features:

*Estimated based on molecular formula.

Challenges and Limitations

- Steric Effects : The 2,2-dimethyl substitution in the target compound may hinder reactions requiring planar transition states (e.g., SN2 mechanisms), unlike less hindered analogs .

- Stereochemical Control : Achieving specific stereochemistry (e.g., 5-hydroxy configurations) demands advanced catalytic methods, as seen in enantioselective syntheses .

Biological Activity

Tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate (CAS No. 1896590-02-5) is a piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and therapeutic potentials, supported by recent research findings and case studies.

Molecular Formula : C12H23NO3

Molecular Weight : 229.32 g/mol

The synthesis of tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters under controlled conditions. The process may include the use of protecting groups to facilitate selective reactions, followed by deprotection to yield the final compound.

The biological activity of tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate is largely attributed to its interaction with various molecular targets within biological systems. The hydroxy group and the piperidine ring are crucial for its reactivity and binding affinity to enzymes and receptors. This compound may modulate enzyme activities, influencing metabolic pathways and potentially leading to therapeutic effects.

Anticancer Potential

Recent studies have indicated that piperidine derivatives exhibit promising anticancer activities. For instance, compounds structurally similar to tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate have shown cytotoxic effects against various cancer cell lines. A comparative study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin .

Enzyme Interaction Studies

Research has also focused on the interactions of this compound with specific enzymes involved in metabolic pathways. For example, it has been investigated for its potential role as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. In vitro assays revealed that derivatives similar to tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate exhibited significant inhibitory activity against DHODH .

Case Studies

-

Cytotoxicity in Cancer Models :

- A study evaluated the cytotoxic effects of various piperidine derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain compounds led to significant cell death and apoptosis, suggesting a potential role for tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate in cancer therapy .

-

Enzyme Inhibition :

- Another investigation focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria using similar piperidine derivatives. The findings highlighted a concentration-dependent inhibition of T3SS activity, indicating that such compounds could serve as leads in antibiotic development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate | Structure | Moderate anticancer activity |

| Tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate | Structure | Significant enzyme inhibition |

The table above illustrates how structural variations among piperidine derivatives can lead to different biological activities, emphasizing the unique profile of tert-butyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.